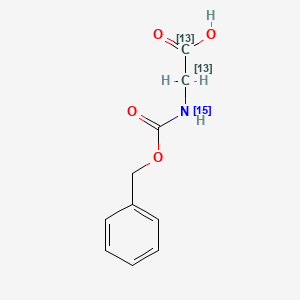

N-Carbobenzoxyglycine-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Carbobenzoxyglycine-13C2,15N, also known as N-[(Phenylmethoxy)carbonyl]glycine-1,2-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, an amino acid, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research applications due to its labeled isotopes, which allow for detailed tracking and analysis in various biochemical and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine-13C2,15N typically involves the protection of glycine with a carbobenzoxy (Cbz) group. The isotopically labeled glycine (13C2,15N) is reacted with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxyglycine-13C2,15N undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free glycine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride

Major Products:

Hydrolysis: Free glycine derivative.

Substitution: Various substituted glycine derivatives depending on the nucleophile used

Scientific Research Applications

N-Carbobenzoxyglycine-13C2,15N is widely used in scientific research due to its stable isotope labels. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Employed in protein synthesis studies to track the incorporation of glycine into peptides and proteins.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine-containing drugs.

Mechanism of Action

The mechanism of action of N-Carbobenzoxyglycine-13C2,15N is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into peptides and proteins, allowing researchers to track its movement and transformation. The isotopic labels (13C and 15N) provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

N-Carbobenzoxyglycine-13C2,15N is unique due to its specific isotopic labeling. Similar compounds include:

N-Carbobenzoxyglycine: The non-labeled version of the compound.

N-Carbobenzoxyalanine-13C2,15N: An alanine derivative with similar isotopic labeling.

N-Carbobenzoxyvaline-13C2,15N: A valine derivative with similar isotopic labeling.

The uniqueness of this compound lies in its specific labeling of glycine, which is a fundamental amino acid in many biochemical processes .

Biological Activity

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, which is significant in biochemical research and pharmaceutical applications. This compound is utilized in various studies due to its ability to act as a tracer in metabolic pathways and its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 211057-02-2

- IUPAC Name : N-(benzyloxycarbonyl)glycine

This compound functions primarily as a competitive inhibitor of various enzymes involved in metabolic pathways. Its incorporation into proteins and peptides can alter the biological activity of these molecules, affecting processes such as:

- Protein Synthesis : By substituting for natural glycine, it can influence protein folding and stability.

- Metabolic Pathways : It serves as a tracer in metabolic studies, allowing researchers to track the fate of glycine in biological systems.

Enzyme Inhibition

One of the key activities of this compound is its role as an inhibitor of specific enzymes. For instance, it has been shown to inhibit the activity of prolyl hydroxylase, which is crucial in collagen synthesis. This inhibition can lead to altered collagen formation, impacting tissue repair and fibrosis.

Cellular Effects

The compound influences various cellular processes:

- Apoptosis : It has been implicated in the modulation of apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context.

- Cell Cycle Regulation : this compound affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate the effects on collagen synthesis | This compound inhibited prolyl hydroxylase activity leading to reduced collagen deposition in fibroblasts. |

| Study 2 | Examine apoptosis modulation | The compound increased apoptosis rates in cancer cell lines by enhancing caspase activity. |

| Study 3 | Analyze metabolic tracking | Utilized as a tracer in vivo to study glycine metabolism in murine models, revealing altered metabolic pathways under stress conditions. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its half-life varies depending on the route of administration but generally falls within a range suitable for metabolic studies.

Properties

IUPAC Name |

2-(phenylmethoxycarbonyl(15N)amino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)/i6+1,9+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMAFVKTCBCJK-DYYXCFAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.